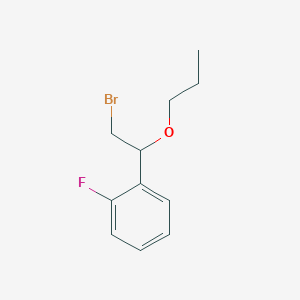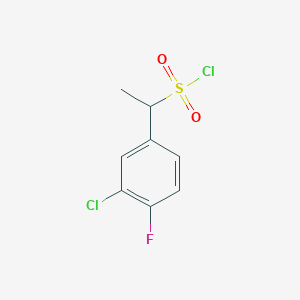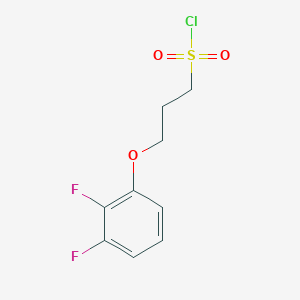
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring, an ester functional group, and a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ester Group: The ester functional group can be introduced by esterification of the corresponding carboxylic acid using methanol and a strong acid catalyst like sulfuric acid.
Methylation and Amination: The final step involves the methylation of the amino group using methyl iodide and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-methyl-2-(methylamino)-4-(1h-imidazol-1-yl)butanoate
- Methyl 2-methyl-2-(methylamino)-4-(1h-triazol-1-yl)butanoate
Uniqueness
Methyl 2-methyl-2-(methylamino)-4-(1h-pyrazol-1-yl)butanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to imidazole or triazole analogs. The pyrazole ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.
特性
分子式 |
C10H17N3O2 |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
methyl 2-methyl-2-(methylamino)-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15-3)5-8-13-7-4-6-12-13/h4,6-7,11H,5,8H2,1-3H3 |
InChIキー |
DLPGOUZFPQPYQO-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=CC=N1)(C(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)





![Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13638592.png)
![5-[[Amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine](/img/structure/B13638597.png)
